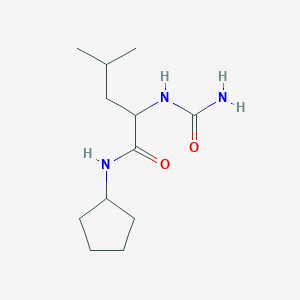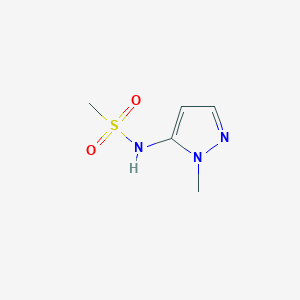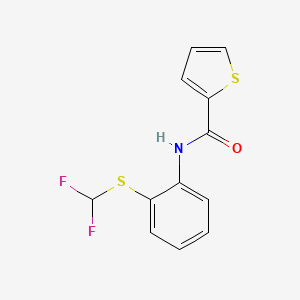
n-Cyclopentyl-4-methyl-2-ureidopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopentyl-4-methyl-2-ureidopentanamide is an organic compound with the molecular formula C12H23N3O2 It is a derivative of urea and features a cyclopentyl group, a methyl group, and a ureido group attached to a pentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-4-methyl-2-ureidopentanamide typically involves the reaction of cyclopentylamine with 4-methyl-2-pentanone to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
n-Cyclopentyl-4-methyl-2-ureidopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
n-Cyclopentyl-4-methyl-2-ureidopentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-Cyclopentyl-4-methyl-2-ureidopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
n-Cyclopentyl-4-methylpentanamide: Similar structure but lacks the ureido group.
Cyclopentylurea: Contains the cyclopentyl and ureido groups but lacks the pentanamide backbone.
4-Methyl-2-ureidopentanamide: Similar structure but lacks the cyclopentyl group.
Uniqueness
n-Cyclopentyl-4-methyl-2-ureidopentanamide is unique due to the presence of both the cyclopentyl and ureido groups attached to a pentanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(carbamoylamino)-N-cyclopentyl-4-methylpentanamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)7-10(15-12(13)17)11(16)14-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17) |
InChI 键 |
VCIJPJVHSHSWSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC1CCCC1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)
![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)

![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
